molecular formula C4H9NO2 B565109 N-Methyl-β-alanine-d3 CAS No. 1216493-51-4

N-Methyl-β-alanine-d3

Cat. No.: B565109
CAS No.: 1216493-51-4
M. Wt: 106.139
InChI Key: VDIPNVCWMXZNFY-FIBGUPNXSA-N
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Description

N-Methyl-β-alanine-d3 is a deuterated form of N-Methyl-β-alanine, a β-amino acid derivative. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-β-alanine-d3 typically involves the methylation of β-alanine followed by the introduction of deuterium. One common method includes the reaction of β-alanine with methyl iodide in the presence of a base such as sodium hydroxide. The resulting N-Methyl-β-alanine is then subjected to deuterium exchange using deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the efficient incorporation of deuterium. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-β-alanine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces primary amines .

Scientific Research Applications

N-Methyl-β-alanine-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-β-alanine-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins and peptides, affecting their stability and function. The presence of deuterium can alter the rate of enzymatic reactions and metabolic processes, providing insights into the underlying biochemical mechanisms .

Comparison with Similar Compounds

Uniqueness: N-Methyl-β-alanine-d3 is unique due to its deuterium content, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracing in metabolic and kinetic studies, making it a valuable tool in various scientific disciplines .

Properties

CAS No.

1216493-51-4

Molecular Formula

C4H9NO2

Molecular Weight

106.139

IUPAC Name

3-(trideuteriomethylamino)propanoic acid

InChI

InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)/i1D3

InChI Key

VDIPNVCWMXZNFY-FIBGUPNXSA-N

SMILES

CNCCC(=O)O

Synonyms

N-Methyl-β-aminopropionic Acid-d3;  3-(Methylamino)propionic acid-d3; 

Origin of Product

United States

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